7-Fluoro-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
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Overview
Description
7-Fluoro-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine is a heterocyclic compound that features a unique fusion of pyridine and oxazine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure, characterized by the presence of a fluorine atom, imparts distinct chemical properties that make it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with a suitable fluorinated aldehyde or ketone, followed by cyclization using an acid catalyst . The reaction conditions often require refluxing in a solvent such as ethanol or methanol to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the fluorine-substituted position.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is effective.
Substitution: Halogenation agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols are employed.
Major Products: The major products formed from these reactions include N-oxides, reduced dihydro derivatives, and various substituted analogs, depending on the specific reagents and conditions used .
Scientific Research Applications
7-Fluoro-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research explores its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices
Mechanism of Action
The mechanism of action of 7-Fluoro-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or bind to receptors, altering cellular pathways and leading to therapeutic effects. The fluorine atom enhances its binding affinity and selectivity, making it a potent compound in medicinal chemistry .
Comparison with Similar Compounds
- 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
- 7-Chloro-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
- 7-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
Comparison: Compared to its analogs, 7-Fluoro-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine exhibits unique properties due to the presence of the fluorine atom. This substitution enhances its chemical stability, lipophilicity, and biological activity, making it a more effective compound in various applications .
Properties
Molecular Formula |
C7H7FN2O |
---|---|
Molecular Weight |
154.14 g/mol |
IUPAC Name |
7-fluoro-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine |
InChI |
InChI=1S/C7H7FN2O/c8-5-3-6-7(10-4-5)11-2-1-9-6/h3-4,9H,1-2H2 |
InChI Key |
WZEDOJDXFVJZBR-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(N1)C=C(C=N2)F |
Origin of Product |
United States |
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